molecular formula C20H36ClNO2 B2915221 1-[(adamantan-1-yl)methoxy]-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1216499-36-3

1-[(adamantan-1-yl)methoxy]-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2915221
CAS No.: 1216499-36-3
M. Wt: 357.96
InChI Key: SHVWGIZMPQHPQS-UHFFFAOYSA-N
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Description

1-[(Adamantan-1-yl)methoxy]-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic compound known for its unique structure and potential applications in various fields. The compound features an adamantane moiety, which is a tricyclic hydrocarbon, and a piperidine ring, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(adamantan-1-yl)methoxy]-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps. One common method starts with the preparation of adamantanemethanol, which is then reacted with an appropriate halogenated compound to introduce the methoxy group. The resulting intermediate is further reacted with 2-methylpiperidine under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride (NaH) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[(Adamantan-1-yl)methoxy]-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or the adamantane moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications .

Scientific Research Applications

1-[(Adamantan-1-yl)methoxy]-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(adamantan-1-yl)methoxy]-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to cross biological membranes, while the piperidine ring can interact with various receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Adamantan-1-yl)methoxy]-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is unique due to its combination of the adamantane and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(1-adamantylmethoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO2.ClH/c1-15-4-2-3-5-21(15)12-19(22)13-23-14-20-9-16-6-17(10-20)8-18(7-16)11-20;/h15-19,22H,2-14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVWGIZMPQHPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC(COCC23CC4CC(C2)CC(C4)C3)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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